molecular formula C7H11NOS B069339 (2-Propylthiazol-4-yl)methanol CAS No. 166591-38-4

(2-Propylthiazol-4-yl)methanol

Cat. No.: B069339
CAS No.: 166591-38-4
M. Wt: 157.24 g/mol
InChI Key: RPPOJEFDGPQTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Propylthiazol-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

166591-38-4

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3

InChI Key

RPPOJEFDGPQTCV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CS1)CO

Canonical SMILES

CCCC1=NC(=CS1)CO

Synonyms

4-Thiazolemethanol, 2-propyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the compound from step 27c (1.2 g (6 mmol) and NaBH4 (490 mg, 13 mmol) in 15 mL of ethanol was stirred at reflux for 16 hours, then cooled and quenched with water. The mixture was extracted with ether, and the ether extract was washed with water and brine and dried over MgSO4. The solvent was removed under vacuum to give 0.72 g (76% yield) of the title compound. MS: 156(M+H)+, 173(M+NH4)30 . NMR (CDCl3) ,δ:7.04 (t, J=0.5 Hz, 1H), 4.74 (dd, J=0.5, 6 Hz, 2H), 2.96 (t, J=8 Hz, 2H), 2.70 (t, J=6 Hz, 1H), 1.82 (sx, J=8 Hz, 2H), 1.03 (t, J=8 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.